molecular formula C9H12BrClO B13179443 2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan

2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan

Cat. No.: B13179443
M. Wt: 251.55 g/mol
InChI Key: JFYOEUQVXRAVBN-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan is an organic compound with the molecular formula C9H12BrClO. It is a furan derivative, characterized by the presence of bromine and chlorine atoms attached to the furan ring and a dimethylpropyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan typically involves the bromination and chlorination of a furan derivative. One common method includes the reaction of 2-bromofuran with 3-chloro-2,2-dimethylpropyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and chlorination reactions using automated reactors. These methods ensure high yield and purity of the final product, which is essential for its application in research and development .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

    Oxidation: Formation of furanones or other oxidized furan derivatives.

    Reduction: Formation of dehalogenated furan derivatives.

Scientific Research Applications

2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(3-chloropropyl)furan
  • 2-Bromo-4-(2,2-dimethylpropyl)furan
  • 2-Chloro-4-(3-bromopropyl)furan

Uniqueness

2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan is unique due to the presence of both bromine and chlorine atoms attached to the furan ring, along with a dimethylpropyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in research and development .

Properties

Molecular Formula

C9H12BrClO

Molecular Weight

251.55 g/mol

IUPAC Name

2-bromo-4-(3-chloro-2,2-dimethylpropyl)furan

InChI

InChI=1S/C9H12BrClO/c1-9(2,6-11)4-7-3-8(10)12-5-7/h3,5H,4,6H2,1-2H3

InChI Key

JFYOEUQVXRAVBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=COC(=C1)Br)CCl

Origin of Product

United States

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